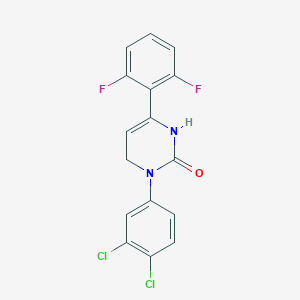![molecular formula C12H16F3N B2833107 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine CAS No. 1020972-76-2](/img/structure/B2833107.png)
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine” is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is also related to fluoxetine, an antidepressant drug .
Synthesis Analysis
The synthesis of this compound involves the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The yield of this isomeric pyrazole ranges from 4–24% .Molecular Structure Analysis
The molecular weight of “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine” is 217.23 . The InChI code is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 .Chemical Reactions Analysis
The compound is involved in the acid-catalyzed condensation of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The reaction yields a new tricyclic, trifluoromethylated indenopyrazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.23 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Intermediate in Pharmaceutical Synthesis : 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a related compound, is an important intermediate in the synthesis of Repaglinide, a medication for diabetes. An environmentally friendly catalytic hydrogenation process with a high yield of 95.5% was developed for its production (H. Liu, D. Huang, Yue Zhang, 2011).
- Use in Organic Solar Cells : A derivative, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), with high electron mobility was used as an acceptor and cathode interfacial material in polymer solar cells, enhancing efficiency (Menglan Lv, M. Lei, Jin Zhu, Tadahiko Hirai, Xiwen Chen, 2014).
Advanced Chemical Processes
- Process Optimization for Pharmaceuticals : An improved process for synthesizing a key intermediate of repaglinide involved optimized conditions for nucleophilic substitution, Grignard reaction, reduction, and resolution (N. Kolla, Chandrashekar R. Elati, Pravinchandra J. Vankawala, Srinivas Gangula, E. Sajja, Y. Anjaneyulu, A. Bhattacharya, V. Sundaram, V. T. Mathad, 2006).
- Catalytic Processes in Organic Synthesis : Group 3 metal triflate catalysts, like Sc(OTf)3, were used to promote carbamation of aromatic amines, indicating potential for efficient and selective organic synthesis processes (M. Distaso, E. Quaranta, 2004).
Applications in Analytical Chemistry
- Trace Organic Analysis : Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride (AMACE1) was synthesized for coupling with analytes to enable trace organic analysis through gas chromatography/electron capture mass spectrometry (R. Lu, R. Giese, 2000).
Safety And Hazards
Future Directions
The trifluoromethyl group, which is part of this compound, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, the future directions of this compound could involve its use in the synthesis of new drug candidates.
properties
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8,11H,6,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBZUFVURRCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

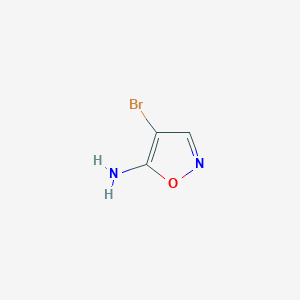
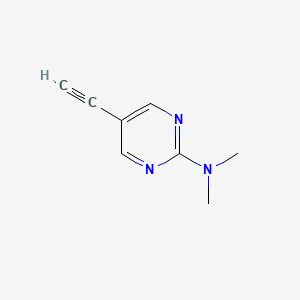
![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)
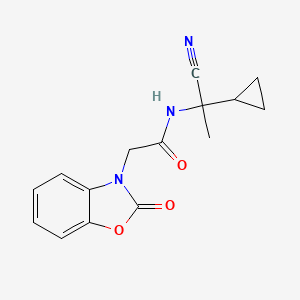
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)

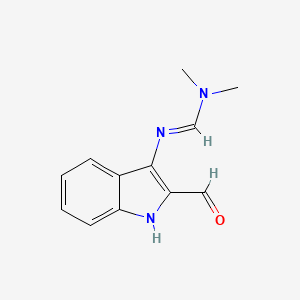
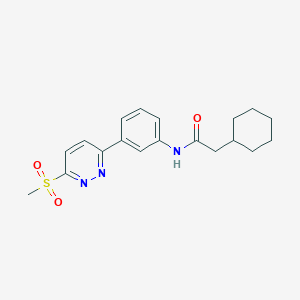
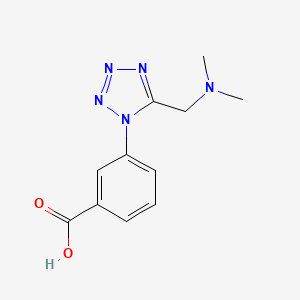
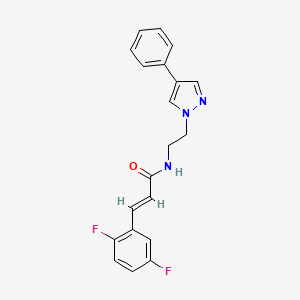
![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)
![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)
